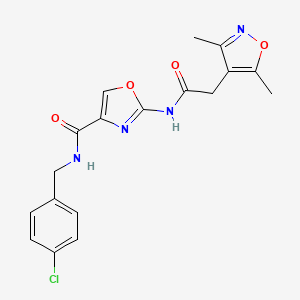
N-(4-chlorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O4 and its molecular weight is 388.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound has been the focus of research due to its chemical structure, allowing for various synthetic applications and studies on its properties. For instance, research on the synthesis of v-Triazolo[4,5-d]pyrimidines (8-azapurines) demonstrates the utility of related compounds in synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals (Albert & Trotter, 1979). Another study on Synthesis of 6-mono- and 5,6-disubstituted 1,2,3-triazolo[4,5-d]pyrimidin-7-ones further illustrates the compound's relevance in synthesizing complex molecular structures, which could have applications in material science and drug development (Kislyi, Danilova, & Semenov, 2003).
Pharmacological Research
In pharmacological research, the compound's derivatives have been investigated for their cholinesterase inhibition capabilities. This is particularly relevant in the search for treatments for neurodegenerative diseases like Alzheimer's. A study demonstrated that new N-aryl derivatives of related compounds showed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain derivatives displaying potent inhibitory potential (Riaz et al., 2020). This indicates the compound's relevance in developing therapeutic agents for cognitive disorders.
Agricultural Applications
The compound has also been explored for its insecticidal activity , highlighting its potential utility in developing new agrochemicals. In a study, modifications to related compounds were found to retain the efficacy associated with the parent amide, demonstrating broad-spectrum insecticidal activities and even higher activity on root-knot nematode compared to the parent compound (Samaritoni, Babcock, Schlenz, & Johnson, 1999). This research contributes to the quest for more effective and safer pest control agents.
Antibacterial Research
The synthesis and characterization of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have shown promising antibacterial activities against various strains, indicating the potential of this compound and its derivatives in combating bacterial infections (Obasi et al., 2017). This aligns with the ongoing search for new antibiotics in the face of increasing antibiotic resistance.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4/c1-10-14(11(2)27-23-10)7-16(24)22-18-21-15(9-26-18)17(25)20-8-12-3-5-13(19)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOINCUFWMPOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




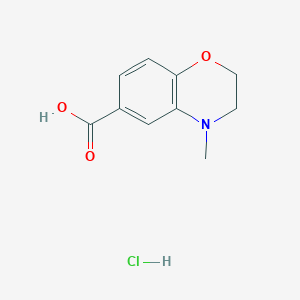
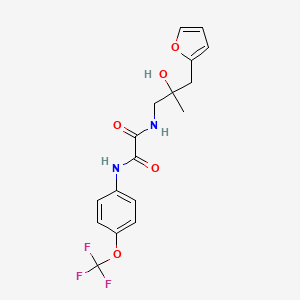

![1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2970325.png)
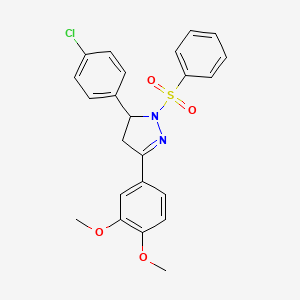

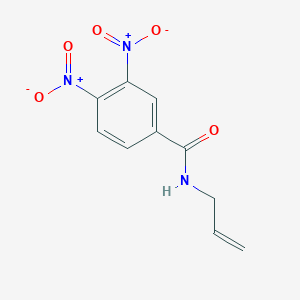

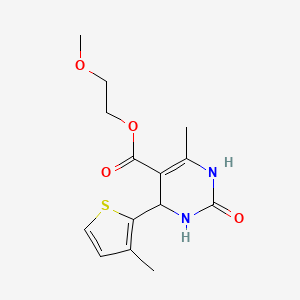
![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2970333.png)
![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)